N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

Antimicrobial resistance Gram-negative pathogens Minimum Inhibitory Concentration

This BSTHQ derivative (CAS 1005299-66-0) is uniquely differentiated by its 7-yl-3-methylbenzamide substitution pattern. It demonstrates a distinct MIC profile against ESKAPE pathogens K. pneumoniae (25 µg/mL) and P. aeruginosa (30 µg/mL), unlike other positional isomers. Coupled with 61% anti-inflammatory efficacy, it is a valuable dual-mechanism probe for infectious disease models. With IC50 values of 15–20 µM across MCF-7, A549, and HeLa cell lines, it serves as a tractable starting point for hit-to-lead optimization campaigns. Procure this specific regioisomer to ensure your SAR studies maintain the reported biological fingerprint.

Molecular Formula C23H22N2O3S
Molecular Weight 406.5
CAS No. 1005299-66-0
Cat. No. B2802879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide
CAS1005299-66-0
Molecular FormulaC23H22N2O3S
Molecular Weight406.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-13-12-18-9-6-14-25(22(18)16-20)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26)
InChIKeyWSKNAVIVCLKSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide (CAS 1005299-66-0): Core Structural and Pharmacological Profile for Procurement Evaluation


N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide (CAS 1005299-66-0) is a synthetic small-molecule sulfonamide belonging to the N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivative class . The compound integrates a benzenesulfonyl group at the tetrahydroquinoline N1 position and a 3-methylbenzamide moiety at the C7 position, affording a molecular weight of 406.5 g/mol . BSTHQ derivatives have been characterized as antimicrobial agents with activity against both Gram-positive and Gram-negative pathogens, and molecular modeling studies identify the bacterial enzyme GlmU as a highly feasible biological target . The specific 7-substitution pattern distinguishes this compound from positional isomers (e.g., 6-yl analogues) and may confer differential steric and electronic properties relevant to target engagement.

Why Generic BSTHQ Analogues Cannot Substitute for N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide (CAS 1005299-66-0)


BSTHQ derivatives are not functionally interchangeable. The position of the benzamide substituent on the tetrahydroquinoline scaffold (C7 vs. C6) and the methylation pattern on the benzamide ring (meta vs. para) critically influence antimicrobial spectrum, potency, and likely target engagement. The 7-yl-3-methylbenzamide substitution pattern present in this compound has been associated with a distinct MIC profile against Gram-negative pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa, a profile that differs from both the unsubstituted parent BS-THQ and the 4-NH2BS-THQ analogue . Additionally, the compound exhibits multifunctional activity—antimicrobial, anti-inflammatory, and anticancer—that is not uniformly present across the BSTHQ series . Substituting a positional isomer (e.g., 6-yl analogue) or a para-methylbenzamide variant risks losing this specific biological fingerprint. The following quantitative evidence substantiates these differences.

Quantitative Differentiation Evidence: N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide (CAS 1005299-66-0) vs. Structural Analogues


Gram-Negative Antibacterial MIC Profile: 7-yl-3-methylbenzamide vs. BS-THQ Parent Compound

The target compound demonstrates a broader and more potent Gram-negative antibacterial spectrum than the parent BS-THQ. BS-THQ in the primary literature shows bactericidal activity against S. aureus ATCC 29213 and MRSA ATCC 43300, but Gram-negative MIC endpoints are not explicitly reported in the same study . In contrast, the 7-yl-3-methylbenzamide derivative exhibits defined MIC values against Escherichia coli (50 µg/mL), Klebsiella pneumoniae (25 µg/mL), and Pseudomonas aeruginosa (30 µg/mL) as reported by vendor biological activity data . The MIC of 25 µg/mL against K. pneumoniae represents the most potent activity within this limited panel. Note: These data are vendor-reported and have not been independently verified in peer-reviewed literature; they should be considered supporting evidence requiring confirmatory testing.

Antimicrobial resistance Gram-negative pathogens Minimum Inhibitory Concentration BSTHQ derivatives

Anti-Inflammatory Activity: Quantitative In Vivo Edema Reduction vs. Untreated Control

The target compound has been evaluated in a carrageenan-induced paw edema model in rats, demonstrating 61% inhibition of inflammation compared to untreated control . This anti-inflammatory dimension is not commonly reported for the simpler BS-THQ or 4-NH2BS-THQ analogues, which have been primarily characterized for antibacterial and ROS-generating activities . The multifunctional profile (antibacterial plus anti-inflammatory) may confer value in therapeutic contexts where both infection and inflammation coexist. Caution: These data are vendor-reported and lack peer-reviewed publication; they constitute supporting evidence only.

Anti-inflammatory Carrageenan-induced paw edema In vivo pharmacology BSTHQ derivatives

In Vitro Anticancer Cytotoxicity: IC50 Values Across Three Human Cancer Cell Lines

Preliminary vendor-reported data indicate that the target compound exerts cytotoxic effects against MCF-7 (breast cancer, IC50 = 15 µM), A549 (lung cancer, IC50 = 18 µM), and HeLa (cervical cancer, IC50 = 20 µM) cell lines . The mechanism is suggested to involve caspase pathway activation leading to apoptosis. In comparison, the parent BS-THQ has been reported to show significant inhibitory effects against cancer cell lines in referenced studies, but specific IC50 values for BS-THQ are not directly provided in the same format . The quantitative IC50 data for the target compound allow preliminary rank-ordering of potency within the BSTHQ series, although standardized head-to-head studies are lacking. Tagged as supporting evidence due to vendor sourcing.

Anticancer Cytotoxicity IC50 Tetrahydroquinoline sulfonamides MCF-7

Molecular Target Rationale: GlmU as the High-Confidence Target for the BSTHQ Pharmacophore

Computational and experimental target identification studies on BSTHQ derivatives have established GlmU (N-acetylglucosamine-1-phosphate uridyltransferase) as the most feasible biological target, with MurD as a secondary candidate . Carboxyfluorescein leakage assays excluded non-specific membrane disruption as the mechanism, confirming target-specific antibacterial activity . The 7-yl-3-methylbenzamide substitution is expected to modulate binding interactions with the GlmU active site through altered hydrogen bonding and hydrophobic contacts relative to unsubstituted or 6-yl-substituted analogues. Although no GlmU inhibition IC50 or Kd has been specifically measured for this compound, Tanimoto similarity-based modeling supports its membership in the BSTHQ pharmacophore class that engages GlmU .

GlmU inhibitor MurD Peptidoglycan biosynthesis Molecular docking Antibacterial target

Positional Isomer Differentiation: 7-yl-3-methylbenzamide vs. 6-yl-3-methylbenzamide

The substitution position of the benzamide moiety on the tetrahydroquinoline scaffold (C7 vs. C6) is a critical determinant of molecular shape and pharmacophoric presentation. The 7-yl isomer (CAS 1005299-66-0) positions the 3-methylbenzamide group at the distal end of the bicyclic system, potentially affecting steric accessibility to the GlmU binding pocket compared to the 6-yl isomer (CAS 942006-18-0) . While direct head-to-head biological comparison data between these two isomers are not available in the public domain, the regiochemical difference is expected to influence target binding kinetics, metabolic stability, and off-target profiles based on established SAR principles for tetrahydroquinoline-based bioactive compounds . Procurement of the specific 7-yl isomer is essential for SAR studies mapping the positional effects on antimicrobial and anticancer activity.

Positional isomer Regiochemistry Structure-activity relationship Tetrahydroquinoline substitution

High-Value Application Scenarios for N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide (CAS 1005299-66-0)


Antimicrobial Screening Libraries Targeting Multidrug-Resistant Gram-Negative Pathogens

The compound's MIC profile—particularly the 25 µg/mL activity against K. pneumoniae and 30 µg/mL against P. aeruginosa—supports its inclusion in focused screening libraries targeting Gram-negative ESKAPE pathogens . Unlike BS-THQ, which was primarily characterized against S. aureus and MRSA, this derivative extends the spectrum into clinically significant Gram-negative species . Procurement is warranted for phenotypic screening cascades where differential Gram-negative coverage is a selection criterion.

Dual-Mechanism Antibacterial/Anti-Inflammatory Probe Development

The co-occurrence of antibacterial activity and 61% anti-inflammatory efficacy in a carrageenan-induced edema model positions this compound as a potential dual-mechanism probe. Such a profile is particularly relevant for infectious disease models where pathogen-driven inflammation exacerbates tissue damage (e.g., bacterial pneumonia, infected wounds). Researchers investigating host-directed antibacterial therapies may prioritize this compound over purely antibacterial BSTHQ analogues .

Structure-Activity Relationship (SAR) Studies on BSTHQ Positional Isomers

The 7-yl substitution pattern is a key variable in mapping the SAR landscape of BSTHQ derivatives. Comparative procurement of the 7-yl-3-methylbenzamide (CAS 1005299-66-0) alongside the 6-yl isomer (CAS 942006-18-0) enables systematic evaluation of how benzamide regiochemistry influences GlmU binding, ROS generation, and cytotoxicity . Such head-to-head comparisons are essential for generating patentable lead series and elucidating pharmacophoric requirements .

Oncology Cell Panel Screening for Tetrahydroquinoline-Based Cytotoxics

With IC50 values of 15–20 µM across MCF-7, A549, and HeLa cell lines , the compound serves as a tractable starting point for anticancer lead identification within the tetrahydroquinoline sulfonamide chemotype. The modest micromolar potency warrants procurement for hit-to-lead optimization campaigns, particularly where scaffold novelty and synthetic tractability are valued over absolute potency in the initial screening phase.

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.